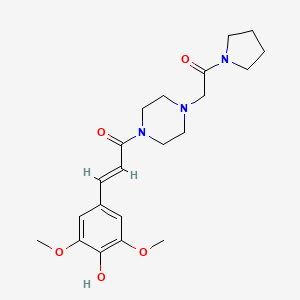
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnamoyl group, a pyrrolidinocarbonyl group, and a piperazine ring. The presence of methoxy and hydroxy groups on the cinnamoyl moiety adds to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine typically involves multiple steps, starting with the preparation of the cinnamoyl derivative. The cinnamoyl derivative can be synthesized through the esterification of cinnamic acid with methanol in the presence of a strong acid catalyst. The resulting ester is then subjected to hydroxylation to introduce the hydroxy group at the 4-position.
The next step involves the coupling of the cinnamoyl derivative with a pyrrolidinocarbonylmethylpiperazine intermediate. This coupling reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the use of engineered yeast strains to produce the compound. This method leverages the ability of yeast to express specific enzymes that catalyze the formation of the desired product from simpler precursors .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cinnamoyl derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The cinnamoyl moiety may also interact with cellular receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethoxy-4-hydroxycinnamoyl)-4-pyrrolidinocarbonylmethylpiperazine can be compared with other cinnamoyl derivatives, such as:
N-(3’,4’-dimethoxycinnamoyl)-anthranilic acid: Known for its anti-inflammatory properties.
N-(3’,5’-dimethoxycinnamoyl)-anthranilic acid: Similar structure but with different biological activities.
The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
57061-75-3 |
|---|---|
Formule moléculaire |
C21H29N3O5 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C21H29N3O5/c1-28-17-13-16(14-18(29-2)21(17)27)5-6-19(25)24-11-9-22(10-12-24)15-20(26)23-7-3-4-8-23/h5-6,13-14,27H,3-4,7-12,15H2,1-2H3/b6-5+ |
Clé InChI |
JCHKGYODLFQDEF-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



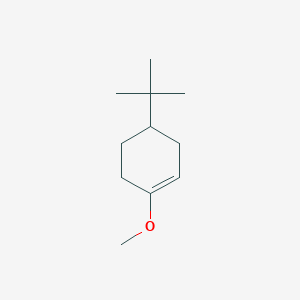
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
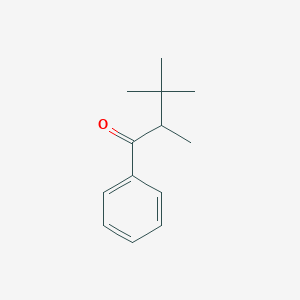
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)


![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)
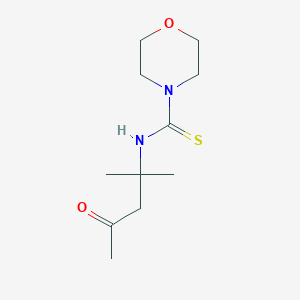
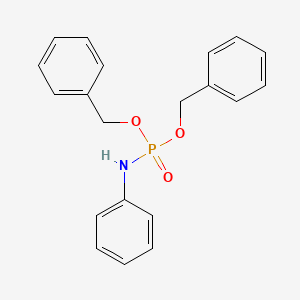
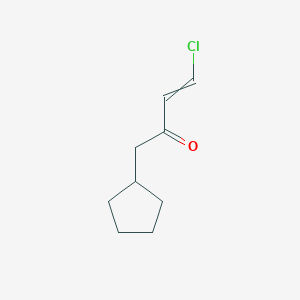
![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)

